molecular formula C7H13NO B3008536 Octahydrofuro[3,4-c]pyridine CAS No. 933688-11-0

Octahydrofuro[3,4-c]pyridine

Cat. No.: B3008536
CAS No.: 933688-11-0
M. Wt: 127.187
InChI Key: NTEWESQMWWIQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydrofuro[3,4-c]pyridine is a heterocyclic compound with a chemical formula of C7H10N. It is a member of the furopyridine family and is structurally similar to pyridine, but with a fused ring system of five-membered and six-membered rings. This compound has a wide range of applications in the fields of organic synthesis, medicinal chemistry and materials science. This compound is also known as 4-methyl-3-furo[3,4-c]pyridine, 4-methyl-3-furopyridine, and 3-furo[3,4-c]pyridine.

Scientific Research Applications

Synthesis of Marine Natural Products

Octahydrofuro[3,4-c]pyridine has been utilized in the synthesis of marine natural products, such as zamamiphidin A. A study by Wang et al. (2020) described an asymmetric synthetic approach to create the octahydrofuro[3,4-b]pyridine framework, which is crucial in the development of zamamiphidin A. This process involved asymmetric Michael addition and an intramolecular alkoxide exchange sequence (Wang et al., 2020).

Antifungal Activities

Research by Wu et al. (2015) explored the synthesis and antifungal properties of spirooxindole this compound derivatives. These compounds demonstrated significant antifungal activities against phytopathogenic fungi, showing potential for agricultural applications (Wu et al., 2015).

Structural Chemistry

Çolak et al. (2009) investigated copper(II)-pyridine-2,5-dicarboxylate complexes, which incorporated 3,4-dimethylpyridine. Their study provided insights into the structural chemistry and thermal properties of these complexes, highlighting the diverse applications of pyridine derivatives in coordination chemistry (Çolak et al., 2009).

Synthesis of Fused Heterocycles

Fedoseev et al. (2016) reported the transformation of diazaspiro[4.4]nonanes into furo[3,4-c]pyridines, leading to the creation of new classes of fused heterocycles. This research contributes to the development of novel heterocyclic compounds with potential applications in medicinal chemistry (Fedoseev et al., 2016).

Aminol Initiated Prins Cyclization

The study by Reddy et al. (2014) focused on the synthesis of octahydro-1H-pyrano[3,4-c]pyridine and hexahydro-1H-furo[3,4-c]pyrrole derivatives through aminol initiated Prins cyclization. This research adds to the methodologies for synthesizing complex organic structures (Reddy et al., 2014).

Regioselective Reactions

Goetz and Garg (2012) conducted a study on the regioselective reactions of 3,4-pyridynes, which are related to the this compound structure. Their work provided significant insights into creating substituted pyridines, a crucial aspect in pharmaceutical development (Goetz & Garg, 2012).

Safety and Hazards

Octahydrofuro[3,4-c]pyridine has several hazard statements including H227, H315, H318, H335 . These indicate that it is a flammable liquid and vapor, it can cause skin irritation, it can cause serious eye damage, and it may cause respiratory irritation .

Future Directions

The future directions of Octahydrofuro[3,4-c]pyridine research could involve further exploration of its synthesis methods and potential applications. For instance, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .

Biochemical Analysis

Biochemical Properties

It is known that this compound can be synthesized via an asymmetric Michael addition

Cellular Effects

One study found that a derivative of Octahydrofuro[3,4-c]pyridine showed higher growth inhibition of certain fungi than other derivatives . This suggests that this compound may have some influence on cell function, possibly through impact on cell signaling pathways, gene expression, or cellular metabolism.

Molecular Mechanism

It is known that this compound can be synthesized via an asymmetric Michael addition

Properties

IUPAC Name

1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-2-8-3-7-5-9-4-6(1)7/h6-8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEWESQMWWIQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1COC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933688-11-0
Record name octahydrofuro[3,4-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Tert-butyl 3,4-bis(hydroxymethyl)piperidine-1-carboxylate (1.00 g, 4 mmol) and concentrated hydrochloric acid (8 mL) were added to a sealed tube (50 mL). The reaction mixture was heated at 95° C. overnight, cooled to room temperature and concentrated in vacuo. The pH was adjusted to 8 by adding aqueous solution of NaOH. The mixture was extracted with CH2Cl2 (30 mL×2). The organic phase was washed with water (30 mL), dried over anhydrous Na2SO4 and concentrated in vacuo to afford the crude product as yellow oil (300 mg, 52.00%). The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 128.2 (M+1).
Name
Tert-butyl 3,4-bis(hydroxymethyl)piperidine-1-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Yield
52%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.